

# The Emergence of Succinate: From Metabolic Intermediate to Master Regulator

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An In-depth Technical Guide on the Core Roles of Succinate

#### Abstract

Succinate, a key intermediate of the tricarboxylic acid (TCA) cycle, has long been recognized for its fundamental role in mitochondrial energy production.[1] However, a paradigm shift in cellular biology has unveiled its multifaceted nature, extending far beyond bioenergetics.[2] Under conditions of metabolic stress, such as hypoxia and inflammation, succinate accumulates and functions as a potent signaling molecule, both intracellularly and extracellularly.[3][4] This accumulation leads to the stabilization of hypoxia-inducible factor-1α (HIF-1α), drives the generation of reactive oxygen species (ROS), and triggers post-translational modifications through succinylation.[5][6] Furthermore, extracellular succinate activates its cognate receptor, SUCNR1 (also known as GPR91), to modulate immune responses and other physiological processes.[3][7] Aberrant succinate signaling is now implicated in a range of pathologies, including inflammatory diseases, ischemia-reperfusion injury, and cancer, making it a critical area of investigation for researchers and a promising target for therapeutic development.[8] This guide provides a comprehensive overview of the canonical and non-canonical roles of succinate, details key experimental methodologies, and explores its therapeutic potential.

# Succinate Metabolism: At the Heart of the TCA Cycle and Beyond



Under normal physiological conditions, succinate is synthesized in the mitochondrial matrix from succinyl-CoA by the enzyme succinyl-CoA synthetase, a step that also generates GTP or ATP through substrate-level phosphorylation.[8] It is then oxidized to fumarate by succinate dehydrogenase (SDH), which is unique as it is a component of both the TCA cycle and the electron transport chain (Complex II).[8]

However, under specific conditions, mitochondrial succinate can accumulate via several alternative pathways:

- Glutamine-dependent anaplerosis: In rapidly proliferating or inflammatory cells, glutamine can be converted to α-ketoglutarate, replenishing the TCA cycle and leading to succinate production.[8][9]
- GABA shunt: This pathway converts α-ketoglutarate to succinate via glutamate and yaminobutyric acid (GABA), bypassing two steps of the TCA cycle.
- Purine nucleotide cycle and malate/aspartate shuttle: These pathways can increase
  mitochondrial fumarate, which can then be converted to succinate through the reverse
  activity of SDH under hypoxic or ischemic conditions.[4][6]

Once accumulated in the mitochondria, succinate can be transported to the cytosol via dicarboxylate carriers (DICs) and voltage-dependent anion channels (VDACs).[4] From the cytosol, it can be released into the extracellular space by monocarboxylate transporters (MCTs) and organic anion transporters (OATs).[4]

# **Intracellular Signaling Roles of Succinate**

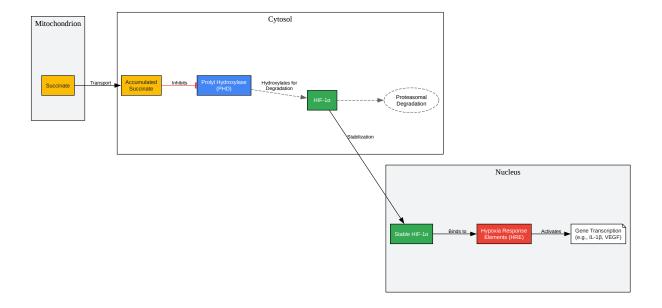
Accumulated cytosolic succinate is a critical signaling hub, influencing gene expression, protein function, and cellular redox status.

## HIF-1α Stabilization and Pseudohypoxia

One of the most significant functions of succinate as a signaling molecule is its ability to stabilize Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ).[1] Under normoxic conditions, HIF- $1\alpha$  is hydroxylated by prolyl hydroxylases (PHDs), marking it for proteasomal degradation. Succinate competitively inhibits PHDs, leading to the stabilization of HIF- $1\alpha$  even in the presence of oxygen—a state known as pseudohypoxia.[6][7] Stabilized HIF- $1\alpha$  then translocates to the



nucleus, where it promotes the transcription of genes involved in glycolysis, angiogenesis, and inflammation, such as IL-1 $\beta$ .[7][8]



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Succinate-mediated stabilization of HIF-1a.



## **Post-Translational Modification: Succinylation**

Succinate can be converted to succinyl-CoA, which serves as a donor for lysine succinylation, a post-translational modification (PTM) that adds a succinyl group to lysine residues on proteins.[6] This process can alter protein function and has been shown to regulate metabolic enzymes. The removal of this modification is catalyzed by desuccinylases, such as the sirtuin SIRT5.[8] This dynamic process represents a direct link between metabolic state and the regulation of protein activity.

## **Redox Signaling**

During ischemia, succinate accumulation is a primary driver of mitochondrial reactive oxygen species (ROS) production upon reperfusion.[3] The rapid oxidation of accumulated succinate by SDH can lead to reverse electron transport (RET) at Complex I, a major source of superoxide production.[3][4] This burst of ROS contributes significantly to ischemia-reperfusion injury.[8]

# **Extracellular Signaling via SUCNR1**

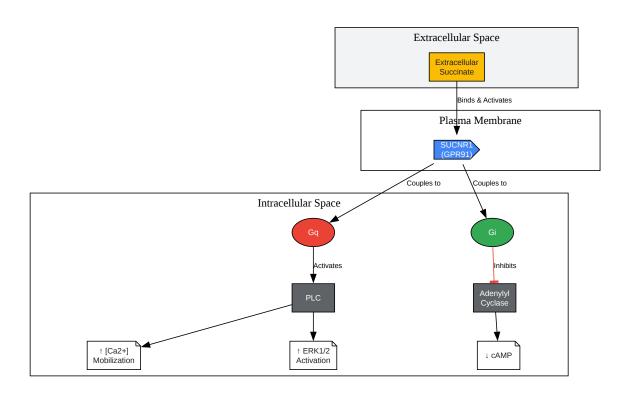
Succinate released into the extracellular space acts as a hormone-like signaling molecule by activating the G-protein coupled receptor SUCNR1 (GPR91).[2][8] SUCNR1 is expressed on a variety of cells, including immune cells, platelets, hepatocytes, and neurons.[7][8]

SUCNR1 activation triggers distinct downstream signaling cascades depending on the coupled G protein:

- Gq/11 Pathway: Leads to the activation of phospholipase C (PLC), resulting in calcium mobilization and the activation of protein kinase C (PKC) and MAP kinase cascades like ERK1/2.[5][7]
- Gi/o Pathway: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[5][7]

This signaling axis is particularly important in inflammation. For instance, succinate stimulates dendritic cells (DCs) to mature and activate T cells, and it enhances the production of proinflammatory cytokines like IL-1β by macrophages.[3][8]





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Downstream signaling pathways of the SUCNR1 receptor.

# **Quantitative Data Summary**

Quantitative analysis is crucial for understanding the dynamics of succinate metabolism and signaling. The following tables summarize key data points.

Table 1: Succinate Dehydrogenase (SDH) Kinetic Parameters



Parameter	Value	Conditions	Source
Michaelis Constant (Km)	0.58 mM	38°C	
Michaelis Constant (Km)	1.9 mM	0°C	

| Optimal pH | 7.8 | Phosphate Buffer | |

Table 2: Succinate Concentrations in Pathological States

Condition	Tissue/Fluid	Observation	Implication	Source
Rheumatoid Arthritis	Synovial Fluid	Significantly elevated	Pro- inflammatory signaling via SUCNR1	[3]
Coronary Heart Disease	Serum	Notably higher levels	Correlation with IL-1β, exacerbates inflammation	[3][10]
Crohn's Disease	Serum, Intestine	Elevated levels	Role in intestinal inflammation	[7]
Hemorrhagic Shock	Plasma, Lung	Accumulated	Driven by glutaminolysis	[7]

 $|\ \ Periodontitis\ |\ Gingival\ Crevicular\ Fluid\ |\ Elevated\ levels\ |\ SUCNR1-mediated\ inflammation$  and bone resorption  $|[6]\ |$ 

# **Experimental Protocols**

Investigating the role of succinate requires robust methodologies. Below are outlines for key experimental procedures.



# **Quantification of Succinate Dehydrogenase (SDH) Activity**

SDH activity is commonly measured using colorimetric assays that rely on artificial electron acceptors.

Protocol: Potassium Ferricyanide Reduction Assay

- Principle: SDH reduces potassium ferricyanide [K3Fe(CN)6] (yellow) to potassium ferrocyanide [K4Fe(CN)6] (colorless). The resulting ferrocyanide reacts with ferric ions (Fe3+) to form Prussian blue, which can be quantified spectrophotometrically.
- Sample Preparation: Isolate mitochondria from tissue homogenates or use permeabilized cells. Protein concentration should be determined using a standard method (e.g., Bradford assay).
- Reaction Mixture: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.8) containing sodium succinate as the substrate and potassium ferricyanide as the electron acceptor.
- Assay Procedure: a. Add the mitochondrial preparation to the pre-warmed reaction mixture
  to initiate the reaction. b. Incubate at a controlled temperature (e.g., 37°C) for a defined
  period. c. Stop the reaction by adding a stop solution (e.g., trichloroacetic acid). d. Add a
  solution containing Fe3+ to develop the Prussian blue color.
- Measurement: Measure the absorbance of the Prussian blue complex at approximately 700 nm. The activity is proportional to the change in absorbance over time per mg of protein.

### Alternative Methods:

- PMS/DCPIP Assay: Succinate reduces phenazine methosulfate (PMS), which in turn reduces 2,6-dichlorophenolindophenol (DCPIP), causing a decrease in absorbance at 600 nm.[11]
- Succinate-Cytochrome c Reductase: Measures the combined activity of Complex II and Complex III by following the reduction of cytochrome c at 550 nm. This requires that Complex III activity is not rate-limiting.[11]

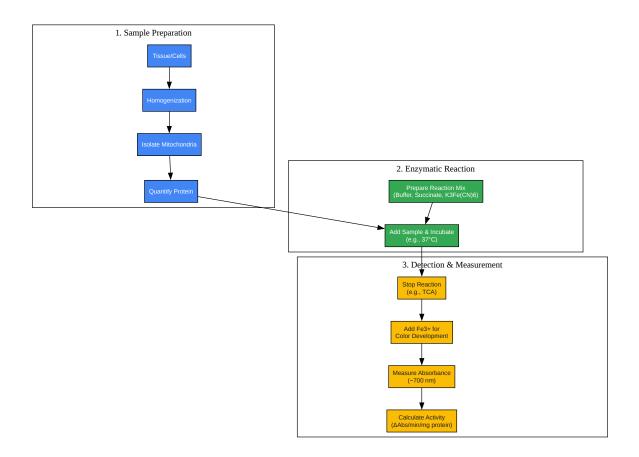






 Oxygen Consumption: Measures succinate-dependent oxygen consumption in isolated mitochondria or permeabilized cells using a high-resolution respirometer. This reflects the activity of the entire respiratory chain downstream of succinate.[11]





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Workflow for a colorimetric SDH activity assay.



## **Therapeutic Implications and Future Directions**

The central role of succinate in linking metabolism to inflammatory and pathological signaling makes it an attractive therapeutic target.

- Inhibiting Succinate Accumulation: Strategies to prevent the ischemic accumulation of succinate, for example by using malonate derivatives, have shown promise in reducing ischemia-reperfusion injury.[8]
- Targeting SDH: Modulating SDH activity could be a viable strategy in diseases characterized by aberrant succinate levels. However, given its dual role in metabolism and the electron transport chain, this requires highly specific approaches.
- SUCNR1 Modulation: The development of specific agonists or antagonists for SUCNR1 could offer a way to fine-tune immune responses in inflammatory diseases or cancer.[7]

Future research must focus on elucidating the tissue-specific roles of succinate signaling and developing targeted therapies that can modulate these pathways without disrupting fundamental cellular energy metabolism. A deeper understanding of the regulation of succinate transporters and the dynamics of protein succinylation will open new avenues for intervention in a wide range of human diseases.

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